molecular formula C8H9ClF3N B15158316 1-(2,3,6-Trifluorophenyl)ethan-1-amine hydrochloride

1-(2,3,6-Trifluorophenyl)ethan-1-amine hydrochloride

Cat. No.: B15158316
M. Wt: 211.61 g/mol
InChI Key: SRTSRSCCRWDHNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3,6-Trifluorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H9ClF3N and a molecular weight of 211.61 g/mol . This compound is characterized by the presence of three fluorine atoms attached to a phenyl ring, which is connected to an ethanamine group. It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3,6-Trifluorophenyl)ethan-1-amine hydrochloride typically involves the reaction of 2,3,6-trifluorobenzaldehyde with an appropriate amine under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3,6-Trifluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of trifluoromethyl ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl ethanamines with different functional groups.

Scientific Research Applications

1-(2,3,6-Trifluorophenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3,6-Trifluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3,6-Trifluorophenyl)ethan-1-amine hydrochloride is unique due to its specific fluorine atom arrangement, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H9ClF3N

Molecular Weight

211.61 g/mol

IUPAC Name

1-(2,3,6-trifluorophenyl)ethanamine;hydrochloride

InChI

InChI=1S/C8H8F3N.ClH/c1-4(12)7-5(9)2-3-6(10)8(7)11;/h2-4H,12H2,1H3;1H

InChI Key

SRTSRSCCRWDHNA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1F)F)F)N.Cl

Origin of Product

United States

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